molecular formula C28H38O8 B1664176 4beta-Hydroxywithanolide E CAS No. 54334-04-2

4beta-Hydroxywithanolide E

Cat. No.: B1664176
CAS No.: 54334-04-2
M. Wt: 502.6 g/mol
InChI Key: UPBUGICUKQIKTJ-KABTZXSUSA-N
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Description

4beta-Hydroxywithanolide E is a naturally occurring compound derived from the plant Physalis peruviana, commonly known as golden berry. It belongs to the class of withanolides, which are steroidal lactones known for their diverse biological activities. This compound has garnered significant attention due to its potent anti-cancer properties and its ability to modulate various cellular pathways.

Scientific Research Applications

Mechanism of Action

Target of Action

4beta-Hydroxywithanolide E (4βHWE), a natural compound derived from Physalis peruviana, has been identified as an antagonist of the Wnt signaling pathway . This pathway is integral in embryonic development, tissue regeneration, stem cell differentiation, and tissue homeostasis . The compound also targets central adipogenic transcription factors, including peroxisome proliferator-activated receptor γ (PPARγ), and CCAAT/enhancer-binding protein α (C/EBPα) .

Mode of Action

4βHWE interacts with its targets by promoting the phosphorylation and degradation of β-catenin, a key protein in the Wnt signaling pathway . This leads to the inhibition of β-catenin’s nuclear translocation, thereby attenuating the endogenous Wnt target gene expression in colorectal cancer (CRC) cells . In adipocyte differentiation, 4βHWE suppresses the mRNA expression of PPARγ and C/EBPα .

Biochemical Pathways

The primary biochemical pathway affected by 4βHWE is the Wnt/β-catenin signaling pathway . By inhibiting this pathway, 4βHWE can suppress the proliferation of CRC cells . It also impacts the NF-κB signaling pathway, decreasing inflammatory responses in diabetic mouse adipose tissue .

Result of Action

The action of 4βHWE results in the suppression of CRC cell proliferation . It induces G0/G1 cell cycle arrest and apoptosis, contributing to the suppression of CRC proliferation . In addition, 4βHWE has been shown to inhibit the growth of colon cancer monolayer and spheroid cultures .

Action Environment

The efficacy and stability of 4βHWE can be influenced by the tumor microenvironment. Inflammation within this environment can enhance tumor growth and progression, as well as suppress anti-tumor responses . As 4βHWE has anti-inflammatory properties , it may be particularly effective in such environments.

Safety and Hazards

4beta-Hydroxywithanolide E should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

4beta-Hydroxywithanolide E plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is pivotal in regulating immune response and inflammation . Additionally, this compound interacts with caspases, particularly caspase 3 and caspase 9, promoting apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by causing DNA damage and arresting the cell cycle at the G2/M phase . This compound also influences cell signaling pathways, such as the Wnt/β-catenin pathway, by promoting the phosphorylation and degradation of β-catenin, thereby inhibiting its nuclear translocation . Furthermore, this compound affects gene expression by modulating the alternative splicing of apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several intricate processes. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the NF-κB signaling pathway by preventing the translocation of NF-κB to the nucleus . This inhibition reduces the expression of pro-inflammatory genes. Additionally, this compound promotes the phosphorylation and degradation of β-catenin, thereby attenuating the Wnt/β-catenin signaling pathway . These molecular interactions underscore the compound’s potential in modulating key cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s ability to induce apoptosis and inhibit cell proliferation in cancer cells is dose- and time-dependent . Over extended periods, this compound continues to exert its anti-cancer effects, although its potency may decrease due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, it may induce toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. For instance, the compound undergoes hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s therapeutic efficacy and minimizing potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues . For example, the compound’s ability to bind to plasma proteins affects its distribution and bioavailability, thereby modulating its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . Additionally, post-translational modifications, such as phosphorylation, can direct this compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4beta-Hydroxywithanolide E typically involves the extraction from the leaves or calyx of Physalis peruviana. The process includes several steps of purification and isolation to obtain the pure compound. The chemical conversion of related withanolides can also be employed to synthesize this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Physalis peruviana. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound. Optimization of these methods is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4beta-Hydroxywithanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Comparison with Similar Compounds

4beta-Hydroxywithanolide E is compared with other similar withanolides, such as withanolide E:

Properties

IUPAC Name

(1S,2R,6S,7R,9R,11R,12R,15S,16S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6,12,15-trihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O8/c1-14-12-20(35-22(31)15(14)2)25(5,32)27(34)11-10-26(33)17-13-21-28(36-21)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30,32-34H,8-13H2,1-5H3/t16-,17+,19-,20+,21+,23-,24-,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBUGICUKQIKTJ-KABTZXSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701314108
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54334-04-2
Record name 4β-Hydroxywithanolide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54334-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4beta-Hydroxywithanolide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054334042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4.beta.-Hydroxywithanolide E
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4β-Hydroxywithanolide E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701314108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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